molecular formula C12H12N2 B186984 N1-Phenylbenzene-1,3-diamine CAS No. 5840-03-9

N1-Phenylbenzene-1,3-diamine

Cat. No. B186984
CAS RN: 5840-03-9
M. Wt: 184.24 g/mol
InChI Key: VJTZHXQAZLGBHV-UHFFFAOYSA-N
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Description

N1-Phenylbenzene-1,3-diamine, also known as 3-Aminodiphenylamine, is a chemical compound with the molecular formula C12H12N2 . It is also known by its CAS number 6590-45-0 .


Molecular Structure Analysis

The molecular structure of N1-Phenylbenzene-1,3-diamine can be represented by the InChI code 1S/C12H12N2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,13H2 . The compound has a molecular weight of 184.24 g/mol .


Physical And Chemical Properties Analysis

N1-Phenylbenzene-1,3-diamine has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 184.100048391 g/mol . The topological polar surface area of the compound is 38 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

  • Corrosion Inhibition

    Schiff base compounds derived from N1-Phenylbenzene-1,3-diamine, such as (E)-N1-benzylidene-N4-phenylbenzene-1,4-diamine and its derivatives, are efficient corrosion inhibitors for mild steel in acidic environments (Nor Hashim, Kassim, & Mohd, 2012).

  • Antioxidant Properties

    Derivatives like N,N′-diphenylbenzene-1,4-diamine and related compounds have been studied for their antioxidant effectiveness, which is crucial in various chemical processes (Kortišová, Breza, & Cibulková, 2007).

  • Organic Light-Emitting Diodes (OLEDs)

    Compounds such as N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine have been used in the fabrication of yellow phosphorescent OLEDs, demonstrating high efficiencies and performance (Braveenth et al., 2020).

  • Electrochromic Materials

    Novel conducting polymers derived from N1,N4-bis(4-(1H-pyrrol-1-yl)phenyl)-N1,N4-diphenylbenzene-1,4-diamine have been synthesized, showing potential in electrochromic applications due to their color-changing properties under different electrical potentials (Ouyang, Wang, & Zhang, 2011).

  • Anti-Inflammatory Effects

    Compounds like N1-benzyl-4-methylbenzene-1,2-diamine have shown suppressive effects on nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, indicating potential therapeutic applications in inflammation-related diseases (Shin et al., 2005).

  • Deep-Blue Emission in OLEDs

    Derivatives such as bis(N1, N1, N3, N3-tetraphenylbenzene-1,3-diamine) have been used in OLEDs, displaying high efficiency and deep-blue emission, with extremely low driving voltages, making them suitable for display applications (Qiu et al., 2020).

properties

IUPAC Name

3-N-phenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTZHXQAZLGBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350670
Record name N~1~-Phenylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-Phenylbenzene-1,3-diamine

CAS RN

5840-03-9
Record name N1-Phenyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5840-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Phenylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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